Dimethyl dithiodiacetate

Description

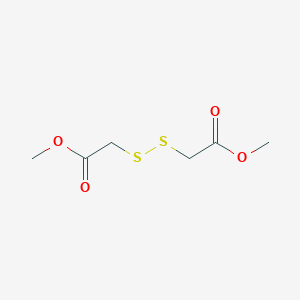

Dimethyl dithiodiacetate (hypothetical structure: CH₃O₂C-S-S-CO₂CH₃) is a sulfur-containing ester with a disulfide (S-S) bridge linking two acetate groups. Such compounds are often used in organic synthesis, polymer chemistry, or as intermediates in pharmaceuticals due to their redox-active disulfide bonds.

Properties

CAS No. |

1665-64-1 |

|---|---|

Molecular Formula |

C6H10O4S2 |

Molecular Weight |

210.3 g/mol |

IUPAC Name |

methyl 2-[(2-methoxy-2-oxoethyl)disulfanyl]acetate |

InChI |

InChI=1S/C6H10O4S2/c1-9-5(7)3-11-12-4-6(8)10-2/h3-4H2,1-2H3 |

InChI Key |

CJFDFRRZIPQFKP-UHFFFAOYSA-N |

SMILES |

COC(=O)CSSCC(=O)OC |

Canonical SMILES |

COC(=O)CSSCC(=O)OC |

Synonyms |

Methoxycarbonylmethyldisulfanyl-acetic acid methyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Methyl 2-(Methylthio)acetate ()

- Structure : CH₃O₂C-CH₂-S-CH₃.

- Key Differences : Unlike dimethyl dithiodiacetate, this compound contains a single thioether (C-S-C) group instead of a disulfide bridge. Thioethers are less reactive than disulfides in redox reactions but are more stable.

- Applications : Used in flavoring agents or agrochemicals due to sulfur’s role in biological systems .

(b) 2-(Dimethylaminothio)acetamide Hydrochloride ()

- Structure : CH₃C(=S)-N(CH₃)₂·HCl.

- Key Differences : This is a thioamide (C=S) with an amine group, whereas this compound is an ester with a disulfide. Thioamides are often used in metal coordination or medicinal chemistry, but their reactivity differs significantly from disulfides .

(c) Dimethyl Fumarate (DMF) ()

- Structure : CH₃O₂C-CH=CH-CO₂CH₃.

- It is a pharmaceutical agent (e.g., for multiple sclerosis) that activates the Nrf2 antioxidant pathway. Unlike this compound, DMF lacks redox-active sulfur groups but shares ester functionalities .

Hypothetical Comparison Table

Q & A

Q. How can researchers model the environmental fate of this compound degradation products?

- Methodological Answer : Simulate hydrolysis and oxidation pathways using software like EPI Suite. Validate predictions with high-resolution mass spectrometry (HRMS) to identify transformation products. Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) for risk assessment. Compare results with structurally related compounds (e.g., dithiodisuccinate) to infer persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.